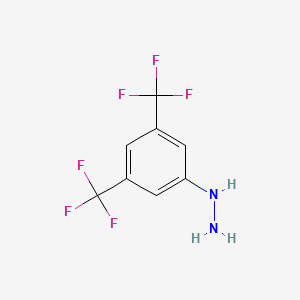
3,5-Bis(trifluoromethyl)phenylhydrazine
Cat. No. B1332102
Key on ui cas rn:
886-35-1
M. Wt: 244.14 g/mol
InChI Key: OULWACKZBGBRNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04366155
Procedure details


To a solution of 28.1 grams (0.166 mol.) of mucochloric acid dissolved in 120 milliliters of ethanol were added 37 grams (0.151 mol.) of 3,5-bis-(trifluoromethyl)phenylhydrazine. The mixture was stirred for about one hour, and then the ethanol was removed from the solution by evaporation under reduced pressure. Eighty milliliters of glacial acetic acid and 80 milliliters of acetic anhydride were added to the residue in one portion. The mixture was heated to reflux for four hours, and then cooled and the solvent was removed by evaporation under reduced pressure. Recrystallization of the residue from ethanol produced 51.7 grams of 4,5-dichloro-1-[3,5-bis(trifluoromethyl)-phenyl]-1,6-dihydro-6-oxopyridazine.



Identifiers


|
REACTION_CXSMILES
|
[C:1](O)(=O)/[C:2](=[C:4](\[CH:6]=[O:7])/[Cl:5])/[Cl:3].[F:10][C:11]([F:25])([F:24])[C:12]1[CH:13]=[C:14]([NH:22][NH2:23])[CH:15]=[C:16]([C:18]([F:21])([F:20])[F:19])[CH:17]=1>C(O)C>[Cl:3][C:2]1[CH:1]=[N:23][N:22]([C:14]2[CH:15]=[C:16]([C:18]([F:20])([F:21])[F:19])[CH:17]=[C:12]([C:11]([F:10])([F:24])[F:25])[CH:13]=2)[C:6](=[O:7])[C:4]=1[Cl:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(/C(/Cl)=C(/Cl)\C=O)(=O)O
|
|
Name
|
|
|
Quantity
|
120 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
37 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C=1C=C(C=C(C1)C(F)(F)F)NN)(F)F
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for about one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the ethanol was removed from the solution by evaporation under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Eighty milliliters of glacial acetic acid and 80 milliliters of acetic anhydride were added to the residue in one portion
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for four hours
|
|
Duration
|
4 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by evaporation under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of the residue from ethanol
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=NN(C(C1Cl)=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 51.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 90.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
